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Compound of Interest

Compound Name: CCT365623 hydrochloride

Cat. No.: B606557 Get Quote

For research use only. Not for use in diagnostic procedures.

Introduction
CCT365623 hydrochloride is an orally active small molecule inhibitor of Lysyl Oxidase (LOX),

a critical enzyme in the remodeling of the extracellular matrix.[1][2][3] Overexpression of LOX is

associated with poor outcomes in several cancers, including breast cancer, where it plays a

role in both primary tumor growth and metastasis.[4][5] CCT365623 has demonstrated anti-

tumor and anti-metastatic efficacy in preclinical models, making it a valuable tool for cancer

research.[1][4] These application notes provide a summary of its in vivo administration, efficacy,

and relevant protocols for researchers.

Mechanism of Action
CCT365623 inhibits LOX, which in turn affects the Epidermal Growth Factor Receptor (EGFR)

signaling pathway.[5][6] LOX promotes the expression of Matrilin2 (MATN2), a protein that

traps EGFR at the cell surface, enhancing its activation by EGF.[1][6] By inhibiting LOX,

CCT365623 reduces the cell surface retention of EGFR, leading to the suppression of

downstream signaling pathways such as AKT phosphorylation, thereby inhibiting tumor

progression.[1][2][7]

Below is a diagram illustrating the signaling pathway affected by CCT365623.
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Pharmacokinetic Profile
CCT365623 hydrochloride exhibits good oral bioavailability and is well-tolerated in preclinical

models.[1][7] The key pharmacokinetic parameters in mice are summarized below.

Parameter Value Species Reference

Oral Bioavailability

(F%)
45% Mouse [1][7]

Oral Half-life (T1/2) 0.6 hours Mouse [1][7]

IC50 (LOX) 0.89 µM - [1][2][3]

In Vivo Efficacy Data
Administration of CCT365623 hydrochloride has been shown to significantly delay the growth

of primary tumors and suppress the metastatic burden in a spontaneous breast cancer mouse

model.[1]

Primary Tumor Growth in MMTV-PyMT Mice

Treatment
Group

N

Mean Tumor
Volume (mm³)
at Day 21
(approx.)

Standard
Deviation

P-value

Vehicle 6 ~1200 - <0.01

CCT365623 HCl

(70 mg/kg)
6 ~600 - <0.01

Data are

estimated from

graphical

representations

in Tang et al.,

Nature

Communications,

2017.[1]
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Lung Metastasis in MMTV-PyMT Mice
Treatment
Group

N
Mean Number
of Lung
Metastases

Range P-value

Vehicle 6 ~25 - <0.05

CCT365623 HCl

(70 mg/kg)
6 ~10 - <0.05

Data are

estimated from

graphical

representations

in Tang et al.,

Nature

Communications,

2017.[1]

Experimental Protocols
Protocol 1: In Vivo Efficacy Study
This protocol describes the administration of CCT365623 hydrochloride to a spontaneous

mouse model of breast cancer to evaluate its effect on primary tumor growth and metastasis.
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In Vivo Efficacy Study Workflow

Materials:
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CCT365623 hydrochloride

Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in water)

MMTV-PyMT transgenic mice (female, ~70 days old)

Oral gavage needles

Calipers for tumor measurement

Standard animal housing and care facilities

Procedure:

Animal Model: Utilize female MMTV-PyMT mice, which spontaneously develop mammary

tumors that metastasize to the lungs.[1] Begin treatment at approximately 70 days of age

when tumors are palpable.

Drug Preparation: Prepare a suspension of CCT365623 hydrochloride in the chosen

vehicle at a concentration suitable for delivering 70 mg/kg in a volume of approximately 100-

200 µL per mouse.

Dosing:

Randomly assign mice to a vehicle control group or a treatment group (n=6 per group).

Administer 70 mg/kg of CCT365623 hydrochloride or an equivalent volume of vehicle via

oral gavage once daily.[1]

Continue dosing for approximately 3 weeks.[1]

Monitoring:

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using

the formula: (Length x Width²) / 2.

Monitor the body weight of each animal twice weekly as an indicator of general health and

toxicity.
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Perform daily clinical observations for any signs of distress or adverse effects.

Endpoint and Tissue Collection:

At the end of the treatment period, euthanize the mice.

Excise the primary tumors for further analysis (e.g., immunohistochemistry for MATN2 and

EGFR).[1]

Harvest the lungs and fix them in 10% neutral buffered formalin.

Metastasis Analysis:

Process the fixed lungs for histology.

Embed the lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

Count the number of metastatic foci on the lung surface under a dissecting microscope or

from stained sections.

Protocol 2: Pharmacokinetic Study
This protocol outlines a basic procedure for determining the pharmacokinetic properties of

CCT365623 hydrochloride in mice.

Materials:

CCT365623 hydrochloride

Vehicle for oral administration

CD-1 or similar mouse strain

Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

LC-MS/MS or other suitable analytical equipment

Procedure:
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Dosing: Administer a single dose of CCT365623 hydrochloride (e.g., 70 mg/kg) to a cohort

of mice via oral gavage.

Blood Sampling:

Collect blood samples (e.g., via tail vein or retro-orbital bleed) at multiple time points post-

administration. Suggested time points based on a short half-life could include: 0 (pre-

dose), 0.25, 0.5, 1, 2, 4, 6, and 8 hours.

Collect blood into EDTA-coated tubes and process to plasma by centrifugation.

Sample Analysis:

Extract CCT365623 from plasma samples.

Quantify the concentration of CCT365623 in each sample using a validated analytical

method such as LC-MS/MS.

Data Analysis:

Plot plasma concentration versus time.

Use pharmacokinetic software to calculate key parameters such as T1/2, Cmax, Tmax,

and AUC (Area Under the Curve).

To determine oral bioavailability (F%), a separate cohort must be administered the

compound intravenously, and the resulting AUC compared to the oral AUC.

Protocol 3: Safety and Tolerability Assessment
This protocol describes the monitoring for potential adverse effects during in vivo administration

of CCT365623 hydrochloride. Studies have reported that the compound is extremely well-

tolerated.[1][7]

Procedure:

Body Weight: Monitor and record the body weight of each animal at least twice per week

throughout the study. Significant weight loss (>15-20%) can be an indicator of toxicity.
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Clinical Observations: Conduct daily visual inspections of the animals. Record any

observations of abnormal behavior, posture, grooming, or signs of pain or distress.

Gross Necropsy: At the study endpoint, perform a gross examination of major organs (liver,

spleen, kidneys, heart, lungs) for any visible abnormalities.

hERG Channel Inhibition Assay (In Vitro): As part of a comprehensive safety assessment, it

is noted that CCT365623 does not inhibit the cardiac potassium channel hERG, which is a

common cause of drug-induced cardiotoxicity.[7]

Disclaimer: The experimental protocols provided are based on published research and

standard laboratory practices. Researchers should adapt these protocols as necessary for their

specific experimental design and institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [Application Notes and Protocols for CCT365623
Hydrochloride In Vivo Administration]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606557#cct365623-hydrochloride-administration-in-
vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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